molecular formula C20H15ClN2OS B11067685 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11067685
M. Wt: 366.9 g/mol
InChI Key: UNBFLPWZMOGXHA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic system. Key structural features include:

  • 2-Chlorophenyl substituent at position 5: Introduces electron-withdrawing effects and steric bulk.
  • Dihydro structure: The 1,10b-dihydro configuration stabilizes the fused ring system, influencing conformational flexibility .

Properties

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H15ClN2OS/c21-15-8-3-1-6-13(15)20-23-17(14-7-2-4-9-18(14)24-20)12-16(22-23)19-10-5-11-25-19/h1-11,17,20H,12H2

InChI Key

UNBFLPWZMOGXHA-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.

    Formation of the Benzoxazine Ring: This can be synthesized by a cyclization reaction involving an o-aminophenol derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions on the chlorophenyl ring can introduce various functional groups like amines, ethers, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents (Position) Key Electronic Effects Molecular Weight (g/mol) References
5-Cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Cyclohexyl (5), Naphthyl (2) Hydrophobic cyclohexyl; π-extended naphthyl 422.52
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Benzodioxole (5), Br (9) Electron-rich benzodioxole; bromine adds polarity 463.26
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,5-Dimethoxyphenyl (5) Electron-donating methoxy groups 439.91
5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 3-Nitrophenyl (5) Strong electron-withdrawing nitro group 372.37
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,4-Dichlorophenyl (5), F (2) Halogen-rich; enhanced halogen bonding 447.72
7,9-Dibromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (7,9), 3-Cl-phenyl (5) High steric bulk; bromine increases lipophilicity 524.66

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhance electrophilic reactivity but may reduce metabolic stability.
  • Thiophene vs.

Recommendations :

  • Explore mixed substituents (e.g., methoxy + thiophene) to optimize electronic and pharmacokinetic profiles.
  • Conduct in vitro assays to validate antimicrobial or anticancer activity, leveraging structural insights from analogues .

Biological Activity

The compound 5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic applications.

  • Molecular Formula : C20H14ClN2OS
  • Molecular Weight : 366.85 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Pyrazolo-Benzoxazine Core : The pyrazolo-benzoxazine structure is synthesized through cyclization reactions involving appropriate hydrazones and phenolic compounds under acidic or basic conditions.
  • Chlorination and Thiophene Substitution : The introduction of the chlorophenyl and thiophene groups can be achieved through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. In vitro assays have shown that they can induce apoptosis in various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Pathogens : Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in related benzoxazine derivatives:

  • Cytokine Modulation : Compounds in this class can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in lung and breast cancer cells
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Activity Assessment

In a study conducted on lung cancer cell lines (A549), the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The study utilized flow cytometry to assess apoptosis induction.

Case Study 2: Antimicrobial Evaluation

A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound significantly reduced bacterial viability in a dose-dependent manner. The mechanism was attributed to membrane disruption.

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